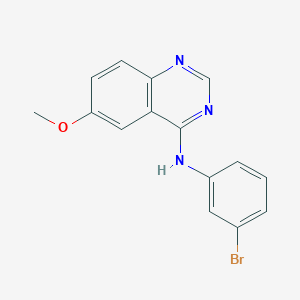
1-(Methylthio)-3-methyl-2-butene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Methylthio)-3-methyl-2-butene is an organic compound with the molecular formula C6H12S. It is a sulfur-containing compound that belongs to the class of organosulfur compounds. This compound is known for its distinctive odor and is used in various chemical reactions and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Methylthio)-3-methyl-2-butene can be synthesized through several methods. One common method involves the reaction of 3-methyl-2-buten-1-ol with methanethiol in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the acid catalyst facilitating the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using continuous flow reactors. This method allows for efficient production with high yields. The reaction conditions are carefully controlled to ensure the purity and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Methylthio)-3-methyl-2-butene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol.
Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(Methylthio)-3-methyl-2-butene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organosulfur compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of flavors and fragrances, as well as in the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-(Methylthio)-3-methyl-2-butene involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in reactions with electrophilic species. Its sulfur atom plays a crucial role in its reactivity, allowing it to form stable intermediates and products. The pathways involved in its reactions are often influenced by the presence of catalysts and reaction conditions.
Comparación Con Compuestos Similares
3-Methyl-1-(methylthio)-2-butene: A closely related compound with similar structural features.
Dimethyl sulfide: Another sulfur-containing compound with different reactivity and applications.
Methanethiol: A simpler thiol with distinct chemical properties.
Uniqueness: 1-(Methylthio)-3-methyl-2-butene is unique due to its specific structural arrangement, which imparts distinct reactivity and properties. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and industrial applications.
Propiedades
Número CAS |
5897-45-0 |
|---|---|
Fórmula molecular |
C6H12S |
Peso molecular |
116.23 g/mol |
Nombre IUPAC |
3-methyl-1-methylsulfanylbut-2-ene |
InChI |
InChI=1S/C6H12S/c1-6(2)4-5-7-3/h4H,5H2,1-3H3 |
Clave InChI |
DMPDXBNHHLOMSL-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCSC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[3-(6-Methylpyridin-3-yl)-1,2,4-oxadiazol-5-yl]benzonitrile](/img/structure/B13867295.png)



![5-nitro-2-[2-(1-pyrrolidinyl)ethoxy]Pyridine](/img/structure/B13867315.png)


![4-[2-(2,3-dihydro-1H-isoindol-5-yloxy)ethyl]morpholine](/img/structure/B13867326.png)

![N-(2-Aminophenyl)-4-[[[(4S)-4,5-dihydro-4-phenyl-2-thiazolyl]amino]methyl]-benzamide](/img/structure/B13867335.png)


